

# Introduction: The Significance of the Substituted Indole Scaffold

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## Compound of Interest

Compound Name: *6-Methoxy-5-methyl-1H-indole*

Cat. No.: *B1591823*

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The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.<sup>[1]</sup> Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, making it a frequent feature in marketed drugs and clinical candidates.<sup>[3][4]</sup> The therapeutic potential of an indole core can be precisely modulated through substitution on the ring system. The introduction of a methoxy (-OCH<sub>3</sub>) group, as seen in **6-Methoxy-5-methyl-1H-indole**, can enhance metabolic stability and alter the molecule's electronic profile, thereby influencing its binding affinity and selectivity for specific biological targets.<sup>[2]</sup> The additional methyl (-CH<sub>3</sub>) group at the C5 position provides another point for steric and electronic modulation.

This guide focuses specifically on the 6-methoxy, 5-methyl substituted indole, providing the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development programs.

## Core Compound Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for any laboratory work. The key identifiers and computed properties for **6-Methoxy-5-methyl-1H-indole** are summarized below, based on data from authoritative chemical databases.<sup>[5]</sup>

Property	Value	Data Source
CAS Number	1071973-95-9	PubChem[5]
IUPAC Name	6-methoxy-5-methyl-1H-indole	PubChem[5]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	PubChem[5]
Molecular Weight	161.20 g/mol	PubChem[5]
InChIKey	DYUQQIYVHISYAL-UHFFFAOYSA-N	PubChem[5]
Canonical SMILES	CC1=CC2=C(C=C1OC)NC=C2	PubChem[5]
XLogP3 (Lipophilicity)	2.4	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	1	PubChem[5]
Rotatable Bond Count	1	PubChem[5]

## Synthesis and Mechanistic Considerations

While numerous named reactions exist for indole synthesis (e.g., Fischer, Bischler, Reissert), a highly effective and adaptable strategy for constructing substituted indoles is the Madelung synthesis or a related cyclization approach starting from an appropriately substituted ortho-toluidine derivative. Below is a representative, plausible protocol for the synthesis of **6-Methoxy-5-methyl-1H-indole**.

## Representative Synthetic Protocol: Modified Madelung Synthesis

This protocol is based on established chemical principles for indole ring formation. The causality behind the choice of reagents is to facilitate the intramolecular cyclization of an N-acetylated o-toluidine, a robust method for forming the indole ring system.

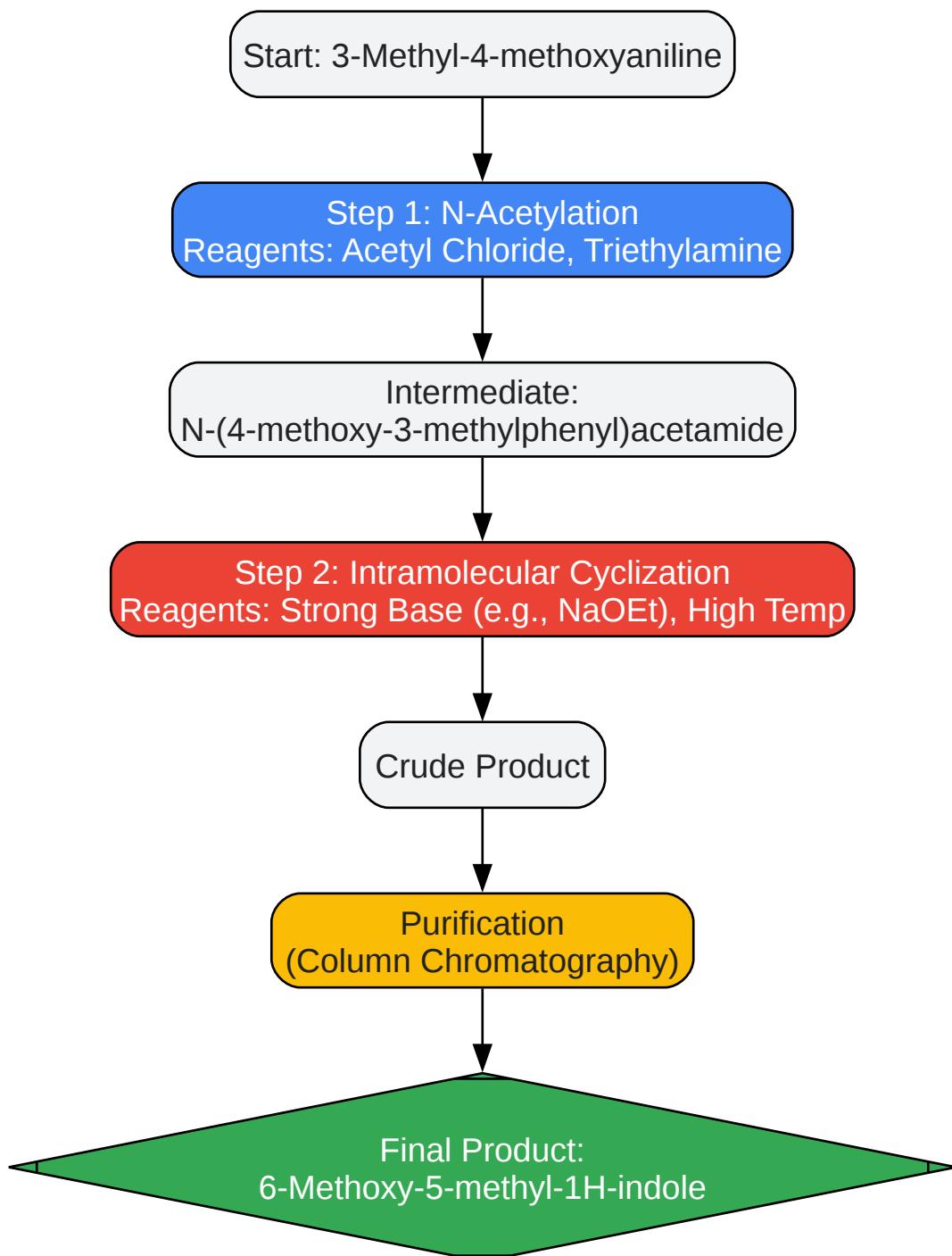
### Step 1: N-Acetylation of 3-Methyl-4-methoxyaniline

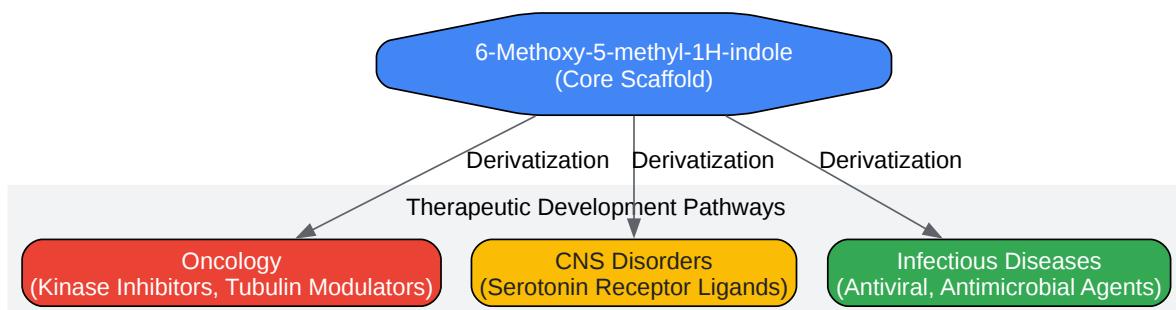
- To a stirred solution of 3-methyl-4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).
- Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aniline.
- Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

#### Step 2: Intramolecular Cyclization to form **6-Methoxy-5-methyl-1H-indole**

- To the crude N-(4-methoxy-3-methylphenyl)acetamide from the previous step, add a strong base such as sodium ethoxide or potassium tert-butoxide (2.5 eq) in an anhydrous, high-boiling solvent like N,N-Dimethylformamide (DMF).
- Heat the mixture to a high temperature (e.g., 250-300 °C) for 2-4 hours. The strong base is critical for deprotonating the methyl group adjacent to the N-acetyl group, initiating the cyclization.
- Monitor the reaction by TLC or LC-MS.
- After cooling, carefully quench the reaction mixture by pouring it over ice water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product via column chromatography on silica gel to obtain pure **6-Methoxy-5-methyl-1H-indole**.

## Synthesis Workflow Diagram





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